molecular formula C16H20FNO2 B13220238 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13220238
M. Wt: 277.33 g/mol
InChI Key: LTCCPIDEJDKPNF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzene and 2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(4-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
  • 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Uniqueness

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and overall stability.

Properties

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C16H20FNO2/c1-10(2)15(19)13-5-4-8-18(16(13)20)14-7-6-12(17)9-11(14)3/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI Key

LTCCPIDEJDKPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)C(=O)C(C)C

Origin of Product

United States

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